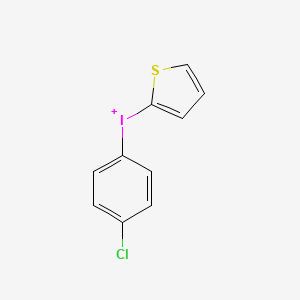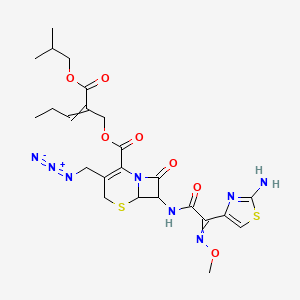
Ceftrazonal bopentil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftrazonal bopentil is a small molecule drug that was initially developed by F. Hoffmann-La Roche Ltd. It is a cell wall inhibitor used in the treatment of bacterial infections. The compound has a molecular formula of C24H30N8O7S2 and is known for its broad-spectrum antibacterial activity .
Métodos De Preparación
The synthesis of ceftrazonal bopentil involves multiple steps, starting from the preparation of its active metabolite, Ro 40-6890. The ester prodrug Ro 41-3399 is then synthesized to enhance oral absorption. The synthetic route typically involves the following steps:
Preparation of Ro 40-6890: This involves the reaction of specific intermediates under controlled conditions to form the active metabolite.
Esterification: Ro 40-6890 is esterified to form Ro 41-3399, which is this compound.
Industrial production methods focus on optimizing yield and purity while minimizing impurities. The process involves stringent quality control measures to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Ceftrazonal bopentil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ceftrazonal bopentil has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying cephalosporin derivatives and their chemical properties.
Biology: The compound is used in research to understand bacterial cell wall synthesis and inhibition.
Medicine: this compound has been investigated for its potential in treating bacterial infections, particularly those caused by resistant strains.
Mecanismo De Acción
Ceftrazonal bopentil exerts its effects by inhibiting the synthesis of the bacterial cell wall. It binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane, which are enzymes involved in cell-wall synthesis and cell division. This inhibition leads to the disruption of the bacterial cell wall, ultimately causing cell lysis and death .
Comparación Con Compuestos Similares
Ceftrazonal bopentil is compared with other cephalosporin antibiotics, such as ceftriaxone and cefuroxime. While all these compounds share a similar mechanism of action, this compound is unique due to its ester prodrug form, which enhances oral absorption. Similar compounds include:
Ceftriaxone: A broad-spectrum cephalosporin with a long half-life and high penetration into tissues.
Cefuroxime: Another cephalosporin with good activity against a range of bacterial infections.
This compound’s uniqueness lies in its enhanced oral bioavailability and broad-spectrum activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C24H30N8O7S2 |
|---|---|
Peso molecular |
606.7 g/mol |
Nombre IUPAC |
2-(2-methylpropoxycarbonyl)pent-2-enyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(azidomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C24H30N8O7S2/c1-5-6-13(22(35)38-8-12(2)3)9-39-23(36)18-14(7-27-31-26)10-40-21-17(20(34)32(18)21)29-19(33)16(30-37-4)15-11-41-24(25)28-15/h6,11-12,17,21H,5,7-10H2,1-4H3,(H2,25,28)(H,29,33) |
Clave InChI |
FHPWLEQQFDSPCU-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(COC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)CN=[N+]=[N-])C(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



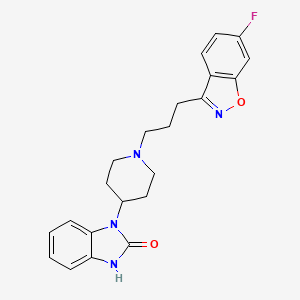
![2-[4-(1,1-Diphenylbut-1-en-2-yl)phenoxy]acetic acid](/img/structure/B10782282.png)
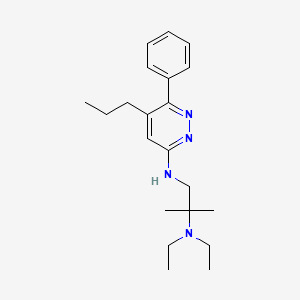


![2-[3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782311.png)
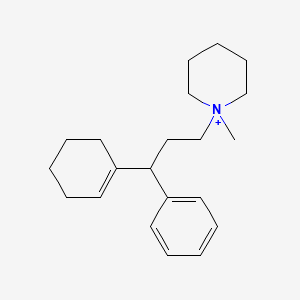
![2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate](/img/structure/B10782326.png)
![(Z)-7-[(1R,2S,3S,4S)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782327.png)
![2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)
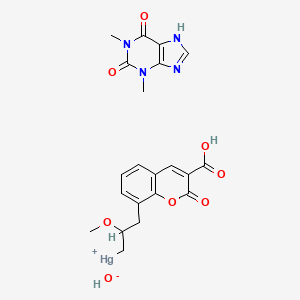
![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)

